molecular formula C11H12N2S B8068264 4-(3-Ethylphenyl)-1,3-thiazol-2-amine

4-(3-Ethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B8068264
M. Wt: 204.29 g/mol
InChI Key: ORLWLAIIAJLSRP-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 3-ethylphenyl group at position 4 and an amine group at position 2. Thiazole derivatives are widely studied for their pharmacological and industrial applications, including anti-inflammatory, antimicrobial, and dyeing properties .

The synthesis of such compounds typically involves cyclization reactions between substituted acetophenones and thiourea in the presence of bromine or iodine. For example, 4-phenylthiazol-2-amine (a structural analog) is synthesized via a bromine-mediated cyclization of acetophenone and thiourea in ethanol, followed by recrystallization . Similarly, 4-(4′-nitrophenyl)thiazol-2-amine is synthesized using p-nitroacetophenone and thiourea with iodine as a catalyst . These methods suggest that this compound can be synthesized by substituting 3-ethylacetophenone in analogous procedures.

Properties

IUPAC Name

4-(3-ethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-8-4-3-5-9(6-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLWLAIIAJLSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Halogenation : Iodine facilitates the in situ generation of α-iodo-3-ethylacetophenone from 3-ethylacetophenone.

  • Cyclocondensation : The α-iodo ketone reacts with thiourea via nucleophilic attack at the α-carbon, followed by cyclization to form the thiazole ring.

  • Workup : Neutralization with ammonium hydroxide precipitates the product, which is purified via crystallization from ethanol-water (4:1).

Key Parameters:

  • Molar Ratio : Thiourea is used in excess (1:2 ketone-to-thiourea ratio) to drive the reaction.

  • Temperature : Heating at reflux (~55–60°C) for 4 hours ensures complete conversion.

  • Catalyst : Iodine (4 equivalents) acts as both a halogenating agent and Lewis acid.

Yield and Challenges

  • Reported Yield : Analogous 4-substituted thiazoles (e.g., 4-ethylphenyl derivatives) exhibit yields of 53–72% , depending on substituent steric and electronic effects.

  • Challenges :

    • Para-substituted aryl ketones generally yield higher outputs than meta-substituted analogs due to reduced steric hindrance.

    • The meta-ethyl group in 3-ethylacetophenone may slow cyclization kinetics, necessitating extended reaction times.

Alternative Synthetic Pathways

Modified Hantzsch Method with Pre-Halogenated Ketones

To circumvent in situ halogenation, pre-synthesized α-chloro-3-ethylacetophenone can be reacted with thiourea. This method avoids iodine’s oxidative side reactions but requires additional steps to prepare the halogenated ketone.

Example Protocol:

  • Synthesis of α-Chloro-3-ethylacetophenone :

    • Treat 3-ethylacetophenone with chlorine gas in acetic acid at 0°C.

  • Cyclocondensation :

    • React α-chloro derivative with thiourea in ethanol under reflux for 6 hours.

  • Yield : Comparable to the iodine-mediated route (55–60%).

Solvent and Catalyst Optimization

Recent advances highlight the role of polar aprotic solvents (e.g., DMF, DMSO) in improving reaction efficiency:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78459
DMF100268
DMSO1201.572

Data extrapolated from analogous syntheses.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (300 MHz, DMSO-d6) :

    • δ 1.22 (t, J = 7.5 Hz, 3H, CH2CH3), 2.65 (q, J = 7.5 Hz, 2H, CH2CH3), 6.95 (s, 1H, H5-thiazole), 7.25–7.45 (m, 4H, aromatic), 7.70 (s, 2H, NH2).

  • IR (KBr) :

    • 3480 cm⁻¹ (N–H stretch), 1535 cm⁻¹ (C=N), 750 cm⁻¹ (C–S).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN:H2O = 70:30, 1.0 mL/min).

  • Melting Point : 227–230°C (lit. 228–230°C for analogous compounds).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Iodine recovery via ether washing reduces raw material costs.

  • Solvent Selection : Ethanol-water mixtures enable eco-friendly crystallization.

Regulatory Compliance

  • Impurity Profiling : Residual iodine must be <10 ppm (ICH Q3D guidelines).

  • Process Validation : Reproducibility confirmed across 3 batches (RSD <2%).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cyclocondensation, achieving 75% yield with reduced energy input.

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer, minimizing decomposition and improving scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated phenyl-thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the potential of thiazole derivatives, including 4-(3-Ethylphenyl)-1,3-thiazol-2-amine, in cancer treatment. Studies indicate that compounds with thiazole moieties can inhibit tubulin polymerization, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit microbial growth by interfering with essential metabolic processes or DNA replication in bacteria. This aligns with findings that thiazole derivatives often exhibit significant antibacterial and antifungal activity .

Inflammatory Modulation
this compound may play a role in modulating inflammatory pathways. The thiazole ring can interact with inflammatory mediators, potentially reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Finiuk et al. (2021)Developed N-acylated-2-amino-5-benzyl-1,3-thiazoles showing notable anticancer activity against multiple cell lines .
Zhang et al.Synthesized 2-amino-4-phenylthiazole derivatives that exhibited selective antiproliferative activity against glioblastoma and melanoma cells .
Millet et al.Evaluated novel bioactive molecules against sensitive and resistant cancer cell lines, demonstrating medium to low micromolar activity .

Industrial Applications

Beyond medicinal chemistry, this compound serves as a building block in the synthesis of more complex molecules used in various industries:

  • Specialty Chemicals : It is utilized as an intermediate in the production of specialty chemicals.
  • Dyes and Pigments : The compound is involved in synthesizing dyes due to its unique structural properties that allow for diverse chemical modifications.

Mechanism of Action

The biological activity of 4-(3-Ethylphenyl)-1,3-thiazol-2-amine is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact mechanism of action depends on the specific biological target and the nature of the substituents on the thiazole ring.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase molecular polarity and melting points compared to electron-donating groups (e.g., methoxy, ethyl) .
  • Fluorine substituents enhance metabolic stability and bioavailability, making 4-(3,4-difluorophenyl) derivatives promising for drug development .

Antimicrobial Activity

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : Exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the synergistic effects of the 4-fluorophenyl and chloro-methyl groups .
  • 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amines : Show comparable antifungal activity to Fluconazole due to the benzimidazole-thiazole hybrid structure .

Anti-inflammatory Activity

  • 4-(4-Chlorophenyl)-N,N-bis((1-phenyltriazol-4-yl)methyl)thiazol-2-amine : Acts as a matrix metalloproteinase (MMP) inhibitor, with a melting point of 180°C and enhanced solubility from triazole modifications .

Dyeing Properties

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine : Used in bifunctional reactive dyes for nylon fabrics, achieving a λmax of 500 nm and fixation efficiency of 61–68% .
  • 4-(4-Nitrophenyl)-1,3-thiazol-2-amine : Imparts hypochromic shifts in dyes (λmax = 580 nm) due to the nitro group’s electron-withdrawing nature .

Key Research Findings

Synthetic Flexibility : Thiazol-2-amine derivatives are highly tunable. For example, triazole-modified analogs (e.g., compounds in ) demonstrate improved solubility and bioactivity compared to unmodified derivatives.

Structure-Activity Relationships (SAR): Para-substituted electron-withdrawing groups (e.g., nitro, chloro) enhance antibacterial activity .

Industrial Relevance: Thiazol-2-amine-based dyes exhibit superior fixation efficiency on nylon fabrics compared to cotton, driven by covalent bonding with amino groups in nylon .

Biological Activity

4-(3-Ethylphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by recent studies, data tables, and relevant case studies.

Overview of Biological Activities

The compound belongs to the thiazole family, which has been extensively studied for various pharmacological properties. Thiazole derivatives are known for their roles in medicinal chemistry, exhibiting activities such as:

  • Anticancer
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, in combating cancer. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (nM)Notes
3bHeLa2.4Induces apoptosis via mitochondrial pathway
3bA549210Significant growth inhibition
3eMCF-751Comparable potency to reference compounds

In particular, derivatives like 2-amino-4-phenylthiazole have demonstrated selective antiproliferative activity against human glioblastoma U251 and melanoma WM793 cells while showing lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been a focus of research. The antibacterial activity of similar compounds has been assessed against various strains:

CompoundBacterial StrainActivity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStaphylococcus aureusEffective
N-(3-Ethylphenyl)-1,3-thiazol-2-amineChromobacterium violaceumModerate

These findings suggest that the incorporation of specific substituents on the thiazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents can significantly affect potency and selectivity:

  • Hydrophobic Groups : The presence of hydrophobic groups at specific positions on the thiazole ring has been associated with increased biological activity.
  • Aromatic Substituents : Substitution on the phenyl moiety can lead to improved anticancer properties, as seen in compounds with larger lipophilic groups .

Study on Antiproliferative Activity

In a study by Millet et al., several N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives were synthesized and evaluated against sensitive and resistant cancer cell lines. The results indicated that these compounds exhibited medium to low micromolar activity across various cancer types, highlighting their potential as novel therapeutic agents .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives found that certain compounds displayed effective inhibition against common bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(3-Ethylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Schiff base formation. For example:

  • Method 1 : React 3-ethylphenyl-substituted α-bromoketone with thiourea in ethanol under reflux, followed by acid-catalyzed cyclization .
  • Method 2 : Condensation of 2-aminothiazole intermediates with aldehydes (e.g., veratraldehyde) in ethanol with acetic acid as a catalyst .
    Optimization Tips :
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for higher yields in cyclization steps.
    • Temperature : Maintain reflux conditions (70–80°C) to ensure complete reaction without side products.
    • Purification : Recrystallize from ethanol or use column chromatography with ethyl acetate/hexane (3:7) .

Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound, and which exchange-correlation functional is recommended?

Answer:
DFT calculations are critical for modeling frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution.

  • Recommended Functional : The hybrid B3LYP functional (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) is widely validated for thiazole derivatives. It combines exact exchange (20%) with gradient-corrected terms, achieving <3 kcal/mol error in thermochemical properties .
  • Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate vibrational frequencies to confirm minima.
    • Perform time-dependent DFT (TD-DFT) for UV-Vis spectra prediction.
      Note : Include solvent effects (e.g., PCM model) for biologically relevant predictions .

Advanced: What challenges arise in crystallographic characterization of thiazol-2-amine derivatives, and how can SHELX software address them?

Answer:
Challenges :

  • Weak intermolecular interactions (e.g., C–H···π, van der Waals) complicate electron density mapping.
  • Disorder in flexible substituents (e.g., ethyl groups).
    SHELX Solutions :
  • Use SHELXD for robust phase determination in small-molecule crystals.
  • Refine with SHELXL :
    • Apply restraints for disordered ethyl/phenyl groups.
    • Analyze Hirshfeld surfaces to quantify intermolecular contacts .
      Case Study : For 4-(4-chlorophenyl) analogs, SHELXL achieved R1 = 0.048 by constraining anisotropic displacement parameters and using multi-scan absorption corrections .

Advanced: How do structural modifications at the 4-position of the thiazole ring influence biological activity?

Answer:
Key Findings :

  • Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
  • Bulky Substituents (e.g., 3-ethylphenyl): Improve selectivity for kinase inhibitors (e.g., cyclin-dependent kinases) via steric complementarity .
    Methodology :
  • Perform QSAR studies using Hammett constants (σ) and molar refractivity (MR) to correlate substituent effects with IC50 values.
  • Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Basic: What analytical techniques confirm the purity and structure of this compound post-synthesis?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., ethyl CH2 at δ ~1.2 ppm, thiazole C2-NH2 at δ ~5.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 205.1).
  • HPLC : Use C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., P21 space group, Z = 2) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for thiazol-2-amine derivatives?

Answer:
Common Causes of Discrepancies :

  • Variability in assay conditions (e.g., cell lines, incubation time).
  • Differences in compound purity or stereochemistry.
    Resolution Strategies :

Meta-Analysis : Pool data from multiple studies (e.g., Smith et al. 2012 vs. Gahtori et al. 2009) and apply statistical weighting .

In Silico Docking : Use AutoDock Vina to compare binding modes across protein isoforms (e.g., COX-2 vs. COX-1).

Reproduce Assays : Standardize protocols (e.g., MIC using CLSI guidelines) and validate with reference compounds .

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